![molecular formula C15H15N3OS B5782955 N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B5782955.png)
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide, also known as TIBO, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of HIV/AIDS. TIBO belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which target the reverse transcriptase enzyme of the human immunodeficiency virus (HIV).
Mechanism of Action
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide inhibits the reverse transcriptase enzyme of HIV by binding to a hydrophobic pocket near the enzyme's active site. This prevents the enzyme from converting the viral RNA into DNA, thereby inhibiting the replication of the virus. This compound has been shown to be highly selective for the reverse transcriptase enzyme of HIV, with little or no effect on other cellular enzymes.
Biochemical and physiological effects:
This compound has been found to have a low toxicity profile and does not cause significant side effects in vitro or in vivo. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. This compound has been found to have a long half-life in the body, which allows for once-daily dosing.
Advantages and Limitations for Lab Experiments
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high purity. This compound has been extensively studied for its mechanism of action and has been shown to be highly selective for the reverse transcriptase enzyme of HIV. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide. One area of interest is the optimization of this compound's pharmacokinetic properties, such as solubility and stability, to improve its efficacy in vivo. Another area of interest is the development of new this compound derivatives with improved potency and selectivity for the reverse transcriptase enzyme of HIV. Additionally, this compound could be further studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Synthesis Methods
The synthesis of N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide involves the condensation of 2-(2-thienyl)imidazo[1,2-a]pyridine-3-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Scientific Research Applications
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been extensively studied for its potential use in the treatment of HIV/AIDS. It has been shown to inhibit the reverse transcriptase enzyme of HIV, which is essential for the replication of the virus. This compound has been found to be effective against both wild-type and drug-resistant strains of HIV, making it a promising candidate for the development of new anti-HIV drugs.
properties
IUPAC Name |
N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-6-13(19)17-15-14(11-7-5-10-20-11)16-12-8-3-4-9-18(12)15/h3-5,7-10H,2,6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXYJHLBFLETIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.